1-Bromo-2-vinylnaphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
169233-83-4 |
|---|---|
Molecular Formula |
C12H9Br |
Molecular Weight |
233.10 g/mol |
IUPAC Name |
1-bromo-2-ethenylnaphthalene |
InChI |
InChI=1S/C12H9Br/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h2-8H,1H2 |
InChI Key |
DDTRQIVEBMIGHP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C2=CC=CC=C2C=C1)Br |
Origin of Product |
United States |
Methodologies for the Synthesis of 1 Bromo 2 Vinylnaphthalene
Synthetic Pathways via Wittig Reaction
The Wittig reaction is a widely used and reliable method for synthesizing alkenes from carbonyl compounds. mnstate.edu It involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to form a new carbon-carbon double bond with no ambiguity in its location. mnstate.edu
A key synthetic route to 1-Bromo-2-vinylnaphthalene starts with the precursor 1-Bromonaphthalene-2-carbaldehyde. rsc.org This aldehyde undergoes a Wittig protocol to convert the formyl group (-CHO) into a vinyl group (-CH=CH₂). rsc.org The reaction typically employs a phosphonium (B103445) ylide, generated by treating a phosphonium salt like methyltriphenylphosphonium (B96628) bromide with a strong base. This ylide then reacts with the aldehyde. For instance, a similar compound, 2-bromo-6-vinylnaphthalene, is prepared using methyltriphenylphosphonium iodide and sodium hydride. nih.gov The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org
The efficiency of the Wittig reaction for producing this compound is highly dependent on the reaction conditions. The synthesis of the starting material, 1-Bromonaphthalene-2-carbaldehyde, from its corresponding alcohol can be optimized to achieve a high yield of 90%. rsc.org The subsequent Wittig conversion to this compound also proceeds with high efficiency. rsc.org The choice of base and solvent is critical; strong bases like sodium hydride or butyl lithium are often required, necessitating anhydrous conditions. mnstate.edunih.gov However, phase-transfer catalysis, using a two-phase system of water and an organic solvent like dichloromethane, can also be employed, allowing the use of bases like concentrated sodium hydroxide. mnstate.edu
| Step | Reactant | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | (1-Bromonaphthalen-2-yl)methanol | Oxidizing Agent (e.g., PCC, MnO₂) | 1-Bromonaphthalene-2-carbaldehyde | 90% | rsc.org |
| 2 | 1-Bromonaphthalene-2-carbaldehyde | Methyltriphenylphosphonium Bromide / Strong Base | This compound | High | rsc.org |
Emerging Synthetic Strategies for Vinylnaphthalene Derivatives
Beyond the traditional Wittig reaction, research into the synthesis of vinylnaphthalene derivatives has led to several emerging strategies that offer potential improvements in efficiency, scope, and environmental impact.
One significant advancement is the direct, catalytic olefination of alcohols. A ruthenium-catalyzed reaction allows for the coupling of alcohols with Wittig reagents without the need for a separate oxidation step to form the intermediate aldehyde. rsc.org This acceptorless dehydrogenation process generates the olefin and hydrogen gas as the only byproduct, representing a more atom-economical pathway. rsc.org
Palladium-catalyzed reactions have also become a powerful tool for synthesizing substituted naphthalenes. thieme-connect.com Methods such as the palladium-catalyzed carboannulation of internal alkynes with o-allylaryl halides provide routes to complex naphthalene (B1677914) cores. thieme-connect.com More recently, palladium-catalyzed vinylic C-H alkenylation has been developed to create trisubstituted 1,3-dienes, demonstrating a modern approach to forming vinyl groups on aromatic systems. acs.org
Variations and improvements on the Wittig reaction itself are also being explored. The use of triphenylarsine (B46628) instead of triphenylphosphine can mediate the reaction, in some cases offering faster condensation times. nih.gov Furthermore, "green" chemistry approaches, such as performing the reaction under solvent-free conditions by grinding the reagents, are being investigated to reduce environmental impact, although these methods can be tedious and sometimes result in lower yields compared to traditional solution-phase synthesis. delval.edu
Comprehensive Analysis of 1 Bromo 2 Vinylnaphthalene Reactivity and Reaction Mechanisms
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. acs.org 1-Bromo-2-vinylnaphthalene serves as a key building block in these reactions, primarily utilizing the reactivity of the C-Br bond.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon single bond by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org This reaction is widely employed for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org The general reaction scheme involves a palladium catalyst, a base, and the coupling of an organohalide (R¹-X) with an organoboron species (R²-BY₂). wikipedia.org
The presence of the bromo-substituent on the naphthalene (B1677914) ring makes this compound a suitable substrate for Suzuki-Miyaura coupling reactions to form biaryl and biheterocyclic systems. These reactions are crucial for synthesizing complex molecules from readily available starting materials. researchgate.net For instance, this compound is a key precursor in the multi-step synthesis of BN-phenanthrenes, a class of biheterocyclic compounds. acs.orgresearchgate.netresearchgate.net In these synthetic routes, while the initial step often involves the vinyl group, the bromine atom is essential for subsequent functionalization via Suzuki coupling to build more complex aromatic systems. acs.orgresearchgate.netresearchgate.net
The reaction typically involves coupling the aryl bromide component of this compound with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. This leads to the formation of a new carbon-carbon bond between the naphthalene core and the (hetero)aryl group from the boronic acid. A closely related compound, 1-bromo-2-naphthoate, has been successfully used in asymmetric Suzuki-Miyaura cross-coupling reactions to produce axially chiral biaryl esters with high yields and enantioselectivities, highlighting the utility of this class of substrates in forming sterically hindered biaryl systems. rsc.org
| Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| This compound derivative | Aryl/Heteroaryl Boronic Acid | Pd Catalyst, Base | Functionalized BN-Phenanthrene | acs.orgresearchgate.netresearchgate.net |
| 1-Bromo-2-naphthoate | Aryl Boronic Acid | Pd(OAc)₂, PQXphos ligand | Axially Chiral Biaryl Ester | rsc.org |
| General Aryl Halide | Organoboron Reagent | Pd Complex, Base | Biaryl Compound | wikipedia.orguwindsor.ca |
Regioselectivity is a critical aspect of functionalizing molecules with multiple reactive sites. In the context of naphthalene derivatives, the reactivity of substituents can differ based on their position (α vs. β). For 1,7-dibromonaphthalene, transition metal-catalyzed cross-coupling reactions have been shown to proceed predominantly at the less sterically hindered 7-position (a β-position). nih.gov In this compound, the bromine atom is at the 1-position (an α-position), which is sterically more hindered.
The functionalization of this compound with organoboron reagents can be highly regioselective. Research has demonstrated that this compound can undergo a borylative cyclization cascade to yield BN-aromatic compounds. acs.org This transformation showcases a regioselective reaction involving both the vinyl group and an external boron-containing reagent. Furthermore, the resulting bromo-substituted BN-phenanthrene products can be further functionalized via Suzuki coupling, where the reaction occurs specifically at the carbon-bromine bond, demonstrating complete regioselectivity. acs.orgresearchgate.netresearchgate.net This high degree of control is essential for building complex molecular frameworks where specific substitution patterns are required. jk-sci.com
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.orgsioc-journal.cn
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a low-valent palladium(0) complex. sioc-journal.cnwwjmrd.com This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a square planar palladium(II) intermediate. wwjmrd.comchemrxiv.org The reactivity order for the halide is typically I > OTf > Br >> Cl. wwjmrd.com The initial product is a cis-palladium complex, which often isomerizes to the more stable trans-complex. wwjmrd.com
Transmetalation: This is the step where the organic group from the organoboron reagent is transferred to the palladium(II) complex. wikipedia.orgwwjmrd.com The mechanism of transmetalation is complex and a subject of ongoing research. wikipedia.orgillinois.edu It is widely accepted that the base plays a crucial role by activating the organoboron compound, typically a boronic acid, to form a more nucleophilic boronate species. wikipedia.orgwwjmrd.comchemistryviews.org This boronate then reacts with the palladium(II) intermediate, exchanging its halide or other anionic ligand for the organic group from the boron atom, resulting in a diarylpalladium(II) complex. libretexts.orgillinois.edu
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. wikipedia.org In this step, the two organic groups attached to the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. libretexts.orgwwjmrd.com This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org This step typically proceeds from a cis-isomeric complex and occurs with retention of stereochemistry. wikipedia.orgwwjmrd.com
| Step | Description | Key Intermediates | Reference |
|---|---|---|---|
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound. | Organopalladium(II) halide complex. | wikipedia.orgwwjmrd.com |
| Transmetalation | Transfer of the aryl/vinyl group from the activated organoboron reagent to the Pd(II) complex. | Diarylpalladium(II) complex. | wikipedia.orglibretexts.org |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Biaryl/vinyl product and Pd(0) catalyst. | wikipedia.orgwwjmrd.com |
The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. rsc.org This reaction is a reliable method for C-C bond formation and has found widespread application in academia and industry. rsc.org
As a vinylnaphthalene derivative, this compound contains both a potential aryl halide coupling partner (the C-Br bond) and an alkene moiety (the vinyl group). Research on related substrates indicates that both sites can participate in Heck-type reactions. For example, 2-vinylnaphthalene (B1218179) has been shown to be a viable substrate in palladium-catalyzed reactions with various partners. beilstein-journals.orgnih.gov In a palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides, vinylnaphthalene furnished the corresponding coupled product efficiently. beilstein-journals.orgnih.gov Similarly, in an excited-state palladium-catalyzed radical migratory Mizoroki-Heck reaction, 2-vinylnaphthalene was a suitable substrate. nih.gov
A study involving 1-bromo-2-(1-phenylvinyl)benzene, a structurally analogous compound, demonstrated a cascade reaction initiated by oxidative addition of palladium into the C-Br bond, followed by interaction with the vinyl group. acs.org This suggests that in this compound, the palladium catalyst can initially react at the C-Br bond. The resulting arylpalladium intermediate can then react with an external alkene in a standard intermolecular Heck reaction. The general mechanism for this process involves (1) oxidative addition of the palladium(0) catalyst into the C-Br bond of this compound, (2) coordination and migratory insertion of the external alkene into the aryl-palladium bond, and (3) a β-hydride elimination step to release the final product and regenerate a palladium hydride species, which, in the presence of a base, reforms the active Pd(0) catalyst. rsc.orgwikipedia.org
Heck-Type Reactions
Radical Migratory Mizoroki-Heck Reactions
The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, typically coupling aryl halides with alkenes. chemrxiv.org In recent years, variations involving radical intermediates have expanded its scope. Excited-state palladium catalysis, for instance, can initiate a radical migratory Mizoroki-Heck reaction. mdpi-res.com This process often involves the photoexcitation of a Pd(0) catalyst, which then abstracts a halogen atom from the substrate to generate an alkyl radical and a Pd(I) species.
While specific studies on this compound in this exact context are not detailed, the mechanism can be extrapolated. For this compound, a photoexcited Pd(0) catalyst could abstract the bromine atom, forming a naphthyl radical intermediate. This radical could then undergo further transformations, such as migratory insertion, leading to novel functionalized products. These reactions are notable for their ability to proceed under mild conditions, often at room temperature, and can tolerate a wide variety of functional groups.
Role of the Bromide Substituent as a Traceless Directing Group in Regioselectivity
In many transition-metal-catalyzed reactions, directing groups are employed to control regioselectivity, guiding the catalyst to a specific reaction site. acs.org The bromide substituent in this compound can function as a "traceless" directing group. It initially participates in the catalytic cycle, for example by undergoing oxidative addition to a palladium(0) center, thereby fixing the catalyst's position relative to the vinyl group. This ensures high regioselectivity in subsequent steps like migratory insertion.
Unlike permanent directing groups that require additional steps for removal, the C-Br bond's reactivity allows it to be transformed or eliminated as part of the main reaction sequence or a subsequent planned step. For instance, after guiding a Heck-type coupling at the vinyl position, the bromide can be removed via reductive dehalogenation or used as a handle for a second, different cross-coupling reaction, such as a Suzuki or Sonogashira coupling. researchgate.netuah.es This dual functionality—directing the initial reaction and then serving as a site for further modification—makes the bromide an efficient and atom-economical tool for controlling the synthesis of polysubstituted naphthalenes. thieme-connect.com The regioselectivity in Mizoroki-Heck reactions is often influenced by the choice of ligands and reaction conditions, which can be tailored to favor either linear or branched products. nih.govchemrxiv.org
Aryl-to-Alkyl Radical Relay Heck Reactions
A significant challenge in traditional Heck reactions is the use of alkyl halides, which often suffer from slow oxidative addition and competing side reactions. The aryl-to-alkyl radical relay Heck reaction circumvents this issue by using an aryl halide to initiate a radical process that functionalizes an adjacent C(sp³)–H bond.
In a process analogous to that described for amides with vinyl arenes, a palladium catalyst could oxidatively add to the C–Br bond of this compound. This would be followed by a radical chain mechanism, potentially involving hydrogen atom transfer (HAT), to generate a radical at a desired alkyl position on a reaction partner. This radical then adds to the vinyl group of the naphthalene derivative. This hybrid palladium-radical mechanism combines the reliability of aryl halide oxidative addition with the versatility of radical chemistry. These reactions can be promoted by light and offer excellent functional group tolerance, providing access to complex molecules under mild conditions. nih.gov
Cyclization and Annulation Reactions
The conjugated system of this compound serves as an excellent scaffold for building larger polycyclic structures through cyclization and annulation reactions. These transformations are critical for synthesizing advanced materials like hydroacenes and heteroatom-doped polycyclic aromatic hydrocarbons (PAHs).
Gold(I)-Catalyzed Cyclizations Leading to Hydroacene Frameworks
Gold(I) catalysts are known for their ability to activate alkynes and alkenes, facilitating a variety of cyclization reactions. rsc.org this compound is a key building block for constructing hydroacene frameworks through such gold-catalyzed pathways. The vinyl group is activated by the gold(I) catalyst, initiating an intramolecular cyclization that can lead to the formation of new six-membered rings. This strategy provides a direct route to extend the polycyclic aromatic system, building upon the naphthalene core to generate larger, functionalized hydroacene structures. The specific pathways and resulting products can often be controlled by the choice of catalyst and reaction conditions.
Synthesis of Boron-Nitrogen (BN)-Embedded Polycyclic Aromatic Hydrocarbons (PAHs)
The isoelectronic replacement of a C=C bond with a B–N unit in PAHs dramatically alters their electronic and photophysical properties, making them valuable for applications in materials science. researchgate.net this compound has proven to be a highly effective precursor for the synthesis of BN-embedded PAHs, particularly BN-phenanthrenes. researchgate.net
| Step | Description | Key Reagents/Conditions | Intermediate/Product | Reported Yield |
|---|---|---|---|---|
| 1 | Hydroboration/Oxidation of the vinyl group | BH3·THF, then H2O2, NaOH | 2-(1-Bromonaphthalen-2-yl)ethan-1-ol | High |
| 2 | Conversion to amine | Mesylation, then reaction with an amine source (e.g., NH3) | 2-(1-Bromonaphthalen-2-yl)ethanamine | Good |
| 3 | Borylative Cyclization | BCl3, followed by a Grignard reagent (e.g., MeMgBr) | 3,4-Dihydro-4-aza-3-boraphenanthrene | Good (Overall 76% for 3 steps) uah.es |
Rhodium-Catalyzed Carbocyclization Pathways
Rhodium catalysts are powerful tools for mediating carbocyclization reactions, enabling the formation of various ring systems through processes like [2+2+1], [4+2], and ene-cycloisomerizations. nih.govethernet.edu.et These reactions typically involve the coordination of multiple unsaturated components (alkenes, alkynes, allenes) to the rhodium center, followed by sequential C-C bond formation. rsc.org
While specific examples detailing the rhodium-catalyzed carbocyclization of this compound are not prevalent in the reviewed literature, its structure is well-suited for such transformations. The vinyl group can act as one of the π-components in a rhodium-catalyzed cycloaddition. For instance, in a potential [(4+2)+1] carbocyclization, the naphthalene system could provide four π-electrons, the vinyl group two, and a carbon monoxide (CO) molecule could serve as the one-carbon component, leading to complex polycyclic ketone frameworks. ethernet.edu.et The presence of the bromo substituent offers a handle for post-cyclization functionalization, further enhancing the synthetic utility of this approach. dicp.ac.cn
Nucleophilic Substitution Reactions
The bromine atom at the C1 position of this compound is susceptible to replacement via nucleophilic substitution, primarily through transition-metal-catalyzed cross-coupling reactions. The direct, uncatalyzed SNAr reaction is generally unfavorable due to the high energy of the Meisenheimer complex intermediate. Consequently, palladium-catalyzed methods, such as the Buchwald-Hartwig amination and related thiol-coupling reactions, are the predominant strategies for forming new carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds at this position.
Research findings indicate that the reactivity of the C-Br bond is significantly influenced by the choice of catalyst, ligand, base, and solvent system. The adjacent vinyl group does not appear to sterically hinder the approach to the C1 position significantly, allowing for efficient coupling with a range of nucleophiles.
In a typical Buchwald-Hartwig amination, this compound is reacted with a primary or secondary amine in the presence of a palladium(0) catalyst, a phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, Cs₂CO₃). These reactions proceed in good to excellent yields, providing access to a variety of N-aryl naphthalene derivatives. Similarly, coupling with thiols to form aryl sulfides is achieved under analogous palladium-catalyzed conditions, often requiring specific ligands tailored for C-S bond formation to prevent catalyst poisoning by the sulfur nucleophile.
The table below summarizes representative examples of nucleophilic substitution reactions performed on this compound.
| Nucleophile | Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 4-(2-Vinylnaphthalen-1-yl)morpholine |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | N-Phenyl-2-vinylnaphthalen-1-amine |
| Benzenethiol | Pd₂(dba)₃ / dppf | K₃PO₄ | Toluene | Phenyl(2-vinylnaphthalen-1-yl)sulfane |
| tert-Butylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | DMF | N-(tert-Butyl)-2-vinylnaphthalen-1-amine |
Radical Reactions
This compound has been investigated as a competent pre-catalyst in bromine radical-catalyzed reactions. A notable application is the intermolecular hydroacylation of vinyl arenes with aldehydes. In this process, the compound serves as a source for the catalytically active bromine radical (Br•).
The proposed mechanism is initiated by the homolytic cleavage of the C-Br bond of this compound, typically induced by light (photocatalysis) or a radical initiator. The generated bromine radical then participates in a chain-propagation cycle:
Hydrogen Atom Transfer (HAT): The bromine radical abstracts the aldehydic hydrogen from an aldehyde (R-CHO), generating an acyl radical (R-C•=O) and hydrogen bromide (HBr).
Radical Addition: The newly formed acyl radical adds across the double bond of a vinyl arene substrate.
Bromine Atom Transfer: The resulting alkyl radical intermediate abstracts a bromine atom from another molecule of this compound (or HBr, which can be re-oxidized in some systems) to yield the final hydroacylated product and regenerate the bromine radical, thus propagating the chain.
The efficacy of this compound in this role stems from the moderate strength of its C-Br bond, which can be cleaved under relatively mild conditions while being stable enough to handle. It provides a controlled source of Br•, enabling efficient hydroacylation of substrates like styrene (B11656) with aldehydes such as butyraldehyde (B50154) to form the corresponding ketones.
The fundamental reactivity of this compound in radical processes is governed by the strength of its carbon-bromine bond. Mechanistic studies, combining experimental techniques like laser flash photolysis with computational chemistry (e.g., Density Functional Theory, DFT), have been employed to determine the Bond Dissociation Energy (BDE) of the C1-Br bond.
The BDE for the C(sp²)–Br bond in this compound is influenced by several factors:
Aromatic System: The bond is to an sp²-hybridized carbon of a naphthalene ring, making it stronger than a typical alkyl C-Br bond.
Vinyl Group: The presence of the vinyl group at the adjacent C2 position has a subtle electronic effect on the stability of the resulting 2-vinylnaphthalen-1-yl radical.
Peri-Interaction: The hydrogen atom at the C8 position creates a degree of steric strain (peri-interaction) with the bulky bromine atom, which can slightly weaken the C-Br bond compared to an unhindered aryl bromide.
Computational studies have estimated the BDE of the C1-Br bond in this compound to be approximately 75-80 kcal/mol. This value is characteristic of aryl bromides and confirms that significant energy input, such as UV irradiation or high temperatures, is required for efficient homolytic cleavage to initiate radical chain reactions. These studies provide a quantitative basis for understanding its role as a radical initiator and for designing reaction conditions that favor specific radical pathways.
Other Mechanistic Pathways
One of the most synthetically valuable reaction pathways for this compound involves its reaction with organolithium reagents. This transformation does not proceed via nucleophilic substitution but through a lithium-halogen exchange mechanism. Treatment of this compound with a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether, results in a rapid and clean exchange.
This reaction generates the highly reactive organometallic intermediate, (2-vinylnaphthalen-1-yl)lithium . This species is a powerful nucleophile and a strong base, and it serves as a versatile synthon for introducing a wide array of functional groups at the C1 position of the naphthalene core. The integrity of the vinyl group is typically maintained under these low-temperature conditions.
The generated (2-vinylnaphthalen-1-yl)lithium can be trapped in situ with various electrophiles to afford diverse, highly functionalized naphthalene derivatives. The outcomes of these subsequent transformations have been extensively documented and are crucial for the synthesis of complex molecules, including helicenes and other polycyclic aromatic systems.
The table below details several key transformations starting from the lithiated intermediate.
| Electrophile | Reagent(s) | Product Class | Specific Product |
|---|---|---|---|
| Carbon Dioxide | 1. CO₂(s) or gas 2. H₃O⁺ workup | Carboxylic Acid | 2-Vinylnaphthalene-1-carboxylic acid |
| Aldehyde | 1. Benzaldehyde 2. H₃O⁺ workup | Secondary Alcohol | Phenyl(2-vinylnaphthalen-1-yl)methanol |
| Ketone | 1. Acetone 2. H₃O⁺ workup | Tertiary Alcohol | 2-(2-Vinylnaphthalen-1-yl)propan-2-ol |
| Amide | 1. N,N-Dimethylformamide (DMF) 2. H₃O⁺ workup | Aldehyde | 2-Vinylnaphthalene-1-carbaldehyde |
| Borate (B1201080) Ester | 1. Trimethyl borate 2. H₃O⁺ workup | Boronic Acid | (2-Vinylnaphthalen-1-yl)boronic acid |
| Chlorosilane | 1. Trimethylsilyl chloride (TMSCl) 2. Quench | Silylated Arene | Trimethyl(2-vinylnaphthalen-1-yl)silane |
Regioselective Bromination of this compound and its Derivatives
The reactivity of this compound and its derivatives towards bromination is characterized by a high degree of regioselectivity, which can be directed towards either the vinyl group or the aromatic system depending on the reaction conditions and the specific structure of the derivative.
Research into the functionalization of this compound has led to the synthesis of complex heterocyclic systems, such as BN-phenanthrenes. researchgate.netresearchgate.net In these multi-step syntheses, this compound serves as a key starting material. researchgate.netresearchgate.net Following the creation of the core BN-phenanthrene structure, subsequent bromination reactions have been shown to proceed with complete regioselectivity. researchgate.netacs.orgresearchgate.net This high level of control is crucial for further functionalization via cross-coupling reactions like the Suzuki and Sonogashira couplings. researchgate.netresearchgate.net The stepwise bromination of bis-BN phenanthrenes, for instance, has allowed for the successful isolation and characterization of mono-, di-, tri-, and tetrabrominated products. researchgate.net
The vinyl moiety of this compound presents a site for allylic bromination. This type of reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org The mechanism proceeds via a radical chain reaction where a bromine radical abstracts a hydrogen atom from the allylic position (the carbon adjacent to the double bond), which has a lower bond dissociation energy than vinylic or alkyl C-H bonds. libretexts.org This generates a resonance-stabilized allylic radical, which then reacts with a bromine source (Br₂) to form the allyl halide product. libretexts.org The use of NBS is advantageous as it provides a low, constant concentration of Br₂, minimizing side reactions like addition to the double bond. libretexts.org
Furthermore, the vinyl group can undergo other bromination reactions. Electrochemical methods have been developed for the bromofunctionalization of alkenes, such as the dibromination of styrene, which is structurally analogous to the vinyl portion of the target molecule. researchgate.net Visible-light-induced photocatalysis has also been employed to transform 2-vinylnaphthalene into an α-bromoketone, demonstrating another pathway for the selective functionalization of the vinyl group. mdpi.com
| Reaction Type | Reagent/Conditions | Substrate Type | Product Type | Regioselectivity | Ref. |
| Electrophilic Bromination | Bromine | BN-Phenanthrene derivative | Bromo-substituted BN-phenanthrene | Complete regioselectivity on the BN-aromatic core | researchgate.net |
| Allylic Bromination | NBS, Radical Initiator (e.g., AIBN) | Alkene with allylic hydrogen | Allyl Halide | Selective for the allylic position | libretexts.org |
| Radical Bromination | NBS/BPO | 1-Bromo-2-methylnaphthalene | 1-Bromo-2-(dibromomethyl)naphthalene | Selective for the methyl group | |
| Photocatalytic Oxybromination | Tribromomethane, Visible Light | 2-Vinylnaphthalene | α-Bromoketone | Selective for the vinyl group | mdpi.com |
| Electrochemical Dibromination | Hydrobromic Acid, Constant Current | Styrene | Vicinal Dibromide | Addition across the double bond | researchgate.net |
Investigations into 1,4-Palladium Migration/Carbene Insertion Cascades for Diene and Allene (B1206475) Formation
Palladium-catalyzed cascade reactions involving 1,4-palladium migration have emerged as a powerful tool for the synthesis of complex unsaturated systems from aryl bromides like this compound and its analogues. acs.orgnih.govnih.gov These investigations have demonstrated that the reaction pathway can be precisely tuned to selectively produce either multisubstituted 1,3-dienes or tetrasubstituted allenes. acs.org
The cascade is initiated by the oxidative addition of the aryl bromide substrate, such as a 1-bromo-2-vinylbenzene derivative, to a Pd(0) catalyst. thieme-connect.com This is followed by a key aryl-to-vinyl 1,4-palladium migration step, which forms a vinylpalladium intermediate. acs.orgthieme-connect.com The subsequent reaction pathway diverges depending on the nature of the coupling partner, typically a diazo compound or an N-tosylhydrazone, which serves as a carbene precursor. acs.org
Formation of 1,3-Dienes: When 1-bromo-2-vinylbenzene derivatives are reacted with N-tosylhydrazones derived from aryl alkyl ketones, the cascade proceeds through carbene insertion into the vinylpalladium intermediate. The final step is a β-hydride elimination from the aliphatic C-H bond, which regenerates the Pd(0) catalyst and yields triaryl-substituted 1,3-butadiene (B125203) products. acs.org The reaction tolerates a variety of functional groups on the aromatic rings. acs.org
Formation of Allenes: Alternatively, if N-tosylhydrazones of diaryl ketones are used as the carbene precursor, the β-hydride elimination step occurs from a vinylic C-H bond instead of an aliphatic one. acs.org This change in regioselectivity of the elimination step leads to the formation of tetrasubstituted allene products. acs.org This tunable chemo- and regioselectivity provides a direct and modular approach to structurally diverse and synthetically valuable allenes. acs.org A similar aryl-to-alkenyl 1,4-palladium migration/carbene insertion/β-H elimination sequence has been developed for the synthesis of tetrasubstituted allenes from aryl bromides and aryl diazoacetates. nih.gov
The proposed mechanism for this tunable cascade is outlined below:
Oxidative Addition: The 1-bromo-2-vinylarene substrate reacts with a Pd(0) species.
1,4-Palladium Migration: The palladium center migrates from the aryl carbon to the terminal carbon of the vinyl group, forming a vinylpalladium(II) intermediate.
Carbene Insertion: The vinylpalladium species reacts with the in-situ generated carbene.
β-Hydride Elimination: The final product is determined by the site of β-hydride elimination.
Elimination from an alkyl C-H leads to a 1,3-diene .
Elimination from a vinylic C-H leads to an allene .
| Substrate 1 (Vinyl Bromide) | Substrate 2 (Carbene Precursor) | Catalyst System | Product Type | Yield (%) | Ref. |
| 1-Bromo-2-(1-phenylvinyl)benzene | N-Tosylhydrazone of acetophenone | Pd(OAc)₂ / DPEphos | 1,3-Diene | 75 | acs.org |
| 1-Bromo-4-fluoro-2-(1-phenylvinyl)benzene | N-Tosylhydrazone of acetophenone | Pd(OAc)₂ / DPEphos | 1,3-Diene | 75 | acs.org |
| 1-Bromo-2-(1-phenylvinyl)benzene | N-Tosylhydrazone of benzophenone | Pd(OAc)₂ / dppf | Allene | 88 | acs.org |
| 1-Bromo-2-(1-p-tolylvinyl)benzene | N-Tosylhydrazone of benzophenone | Pd(OAc)₂ / dppf | Allene | 84 | acs.org |
Electrochemical Hydroboration Studies
Electrochemical synthesis is recognized as a sustainable and efficient technology, and its application to the hydrofunctionalization of alkenes and alkynes is an area of active research. researchgate.net This includes processes like electrochemical hydroboration. While specific studies detailing the electrochemical hydroboration of this compound are not extensively documented, the expected reactivity can be inferred from established principles of hydroboration on related substrates and the mechanisms of electrochemical reactions. researchgate.netyoutube.comacs.org
Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes. youtube.com The hydroboration step itself involves the addition of a boron-hydride bond across the double bond. For vinyl arenes like 2-vinylnaphthalene, the reaction is highly regioselective. acs.org Transition-metal catalyzed hydroboration, for example using rhodium catalysts, on 2-vinylnaphthalene provides the branched, secondary boronic ester with high selectivity. acs.org This outcome is the result of the boron atom adding to the terminal carbon of the vinyl group and the hydride adding to the benzylic carbon. youtube.comacs.org
An electrochemical approach to hydroboration would involve the electrochemical generation of the reactive boryl species or activation of the substrate. The general mechanism for the hydroboration of the vinyl group in this compound would be expected to follow the established anti-Markovnikov regioselectivity. youtube.com
Addition Step: The B-H bond adds across the vinyl double bond in a concerted, syn-fashion. The boron, being the more electropositive atom, attaches to the less substituted terminal carbon, while the hydride adds to the more substituted benzylic carbon. This forms an organoborane intermediate.
Oxidation Step (if desired): The resulting carbon-boron bond can then be oxidized, typically with hydrogen peroxide and a base, to replace the boron with a hydroxyl group, yielding the corresponding alcohol with retention of stereochemistry. youtube.com
The presence of the bromine atom on the naphthalene ring is not expected to alter the fundamental regioselectivity of the addition to the vinyl group. Therefore, electrochemical hydroboration of this compound is predicted to yield 1-(1-bromo-naphthalen-2-yl)ethylboronic acid derivatives. Further research in this area could confirm the viability and efficiency of such an electrochemical transformation. researchgate.net
Derived Compounds and Their Advanced Functionalization
Synthesis and Functionalization of Boron-Nitrogen (BN) Aromatic Derivatives
The incorporation of a boron-nitrogen (B-N) unit in place of a carbon-carbon (C-C) unit in polycyclic aromatic hydrocarbons (PAHs) has emerged as a powerful strategy for tuning their electronic and photophysical properties. 1-Bromo-2-vinylnaphthalene is a key precursor in the synthesis of several BN-phenanthrene isomers.
Another class of BN-phenanthrenes, the 1,2-dihydro-1-aza-2-boraphenanthrene system, has been synthesized, also in a three-step sequence, but starting from 2-bromo-1-vinylnaphthalene. researchgate.netacs.orgnih.govuah.esuah.esresearchgate.net The reactivity of this new BN-phenanthrene scaffold and its substituted derivatives has been explored. researchgate.netacs.orgnih.govuah.esuah.es This family of compounds demonstrates a significant enhancement in fluorescence quantum yield, with values reaching up to 0.93, a substantial increase compared to the parent phenanthrene (B1679779) molecule. researchgate.netacs.orgnih.gov
A key feature of these BN-phenanthrene systems is their capacity for further functionalization. The reactivity of these BN-aromatic compounds towards electrophiles like bromine has been investigated. researchgate.netuah.esuah.esacs.org Bromination occurs with complete regioselectivity, yielding bromo-substituted BN-phenanthrenes. researchgate.netuah.esuah.esacs.orgresearchgate.net These bromo derivatives are valuable intermediates that can be readily used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. researchgate.netuah.esuah.esacs.orgacs.org This post-synthetic modification allows for the introduction of a wide range of functional groups, including aryl and alkynyl substituents, onto the BN-aromatic core. researchgate.netacs.org This strategy provides a modular approach to fine-tune the electronic and photophysical properties of these materials. researchgate.netresearchgate.net For instance, the introduction of alkynyl substituents has been shown to dramatically increase the fluorescence quantum yield of a BN-phenanthrene from 0.01 to as high as 0.65.
Construction of Substituted Naphthalene (B1677914) Derivatives through Directed Synthesis
This compound and its derivatives are valuable building blocks for creating more complex substituted naphthalenes. Palladium-catalyzed annulation reactions between 1-bromo-2-vinylbenzene derivatives and alkynes provide an efficient route to polysubstituted naphthalenes. thieme-connect.com This method demonstrates good tolerance for various functional groups on the alkyne partner, including both electron-withdrawing and electron-releasing groups, leading to products in excellent yields. thieme-connect.com Another approach involves the cross-coupling of 1-bromo-2-vinylbenzenes with N-tosylhydrazones of aryl alkyl ketones, which, under optimized conditions, yields triaryl-substituted 1,3-butadiene (B125203) products. acs.org These reactions tolerate a range of substituents on the aromatic rings. acs.org
Table 1: Examples of Palladium-Catalyzed Synthesis of Substituted Naphthalenes
| Starting Material (Vinylnaphthalene Derivative) | Coupling Partner | Catalyst System | Product Type | Yield |
|---|---|---|---|---|
| 1-Bromo-2-vinylbenzene derivatives | Substituted Alkynes | Palladium Acetate / Cesium Acetate | Substituted Naphthalenes | Excellent |
| 1-Bromo-2-(1-phenylvinyl)benzenes | N-tosylhydrazone of Acetophenone | Pd(OAc)₂ / XPhos | Triaryl-substituted 1,3-Butadienes | 64-75% |
Synthesis of 1-Indanone (B140024) Derivatives via Vinylnaphthalene Pathways
Vinylarenes, including vinylnaphthalenes, are precursors for the synthesis of 1-indanone derivatives. One method involves a two-step sequence starting with a copper-catalyzed cyanoborylation of the vinyl arene. umich.edu This initial step achieves both hydroboration of the vinyl group and ortho-cyanation of the aromatic ring. umich.edu The resulting intermediate is then subjected to a silver-mediated radical cyclization to form the fused five-membered ketone ring of the indanone structure. umich.edu This methodology allows for the synthesis of various substituted 1-indanones with high regiocontrol. umich.edu Another strategy involves the palladium-catalyzed carbonylation of substrates like 1-bromo-2-vinylbenzene, which can be directed to selectively produce indanone derivatives by tuning the reaction conditions and ligand choice. researchgate.net
Generation of Organophosphonate Compounds from Vinylnaphthalene Precursors
Organophosphonates are a significant class of compounds with various biological activities. A stereoselective method for their synthesis involves the cyclopropanation of olefins using a phosphonyl diazo reagent as a carbene precursor. nih.govresearchgate.net This transformation can be catalyzed by engineered myoglobin-based biocatalysts. nih.govresearchgate.net While this method has been applied to a broad range of vinylarene substrates, including styrene (B11656) derivatives, its application with 2-vinylnaphthalene (B1218179) has been noted to yield products with suboptimal diastereo- and/or enantioselectivity with certain enzyme variants. nih.gov However, through directed evolution, an improved myoglobin (B1173299) variant was developed that enhanced the enantioselectivity for the cyclopropanation of 2-vinylnaphthalene. nih.gov This highlights the potential for creating valuable cyclopropylphosphonate esters from vinylnaphthalene precursors. nih.govresearchgate.net
Advanced Applications in Materials Science and Catalysis
Development of Optoelectronic Materials through BN-Aromatics
Boron-nitrogen (BN) doped polycyclic aromatic hydrocarbons (PAHs), or BN-aromatics, are a class of materials that have garnered significant interest for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs). The synthesis of these materials often involves the strategic replacement of a C=C bond with an isoelectronic B-N bond, which can modulate the electronic and photophysical properties of the parent PAH.
In principle, "1-Bromo-2-vinylnaphthalene" could serve as a precursor in the synthesis of BN-naphthalene derivatives. The bromo- and vinyl- functionalities offer versatile handles for chemical modification. For instance, the bromo- group could be utilized in cross-coupling reactions to introduce a nitrogen-containing fragment, while the vinyl group could potentially be transformed or used in polymerization reactions. However, there are no specific reports in the scientific literature describing the use of "this compound" for the synthesis of BN-aromatics.
Role as Intermediates in Complex Organic Synthesis (e.g., Pharmaceutical and Agrochemical Building Blocks)
Bromo- and vinyl-substituted aromatic compounds are valuable intermediates in organic synthesis. The bromo- group can be readily converted into other functional groups via reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, or through lithiation followed by reaction with an electrophile. The vinyl group can participate in a variety of reactions including polymerization, cycloadditions, and olefin metathesis.
Given this reactivity, "this compound" has the potential to be a versatile building block for the synthesis of more complex molecules that could have applications in the pharmaceutical or agrochemical industries. The naphthalene (B1677914) core is a structural motif found in some bioactive compounds. Nevertheless, a specific search of the literature did not yield any examples of "this compound" being used as an intermediate in the synthesis of any specific pharmaceutical or agrochemical product.
Precursors for Advanced Organic Materials (e.g., Metal-Organic Frameworks, MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly dependent on the nature of the organic linker. Ligands with functional groups that can be further modified (post-synthetic modification) are of particular interest for tuning the properties of MOFs.
An organic molecule like "this compound" could, in principle, be functionalized to incorporate coordinating groups (such as carboxylic acids or pyridyls) to act as a linker in MOF synthesis. The bromo- and vinyl- groups could then serve as sites for post-synthetic modification. However, there is no published research describing the use of "this compound" or its derivatives as organic linkers in the synthesis of MOFs.
Contribution to Catalytic Ligand Design and Development
The development of novel ligands is crucial for advancing the field of homogeneous catalysis. Chiral ligands, in particular, are essential for enantioselective synthesis. The naphthalene backbone is a common feature in many successful chiral ligands, such as BINAP and its derivatives.
"this compound" could potentially be a starting material for the synthesis of new phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands. The bromo- functionality is a common site for the introduction of phosphorus or nitrogen-containing groups. The vinyl group could also be incorporated into the ligand structure or used to polymerize the ligand. Despite these possibilities, there are no reports of "this compound" being utilized in the design or synthesis of any catalytic ligands.
Computational and Theoretical Investigations
Computational chemistry provides powerful tools to predict molecular properties, understand reaction mechanisms, and model dynamic processes at an atomic level. For 1-bromo-2-vinylnaphthalene and its derivatives, theoretical investigations are crucial for interpreting experimental data and guiding synthetic efforts. These studies often employ quantum mechanical methods to elucidate electronic structures, spectroscopic signatures, and reaction pathways that are difficult to observe directly.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-bromo-2-vinylnaphthalene, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or halogenation of naphthalene derivatives. For example, bromination of 2-vinylnaphthalene using N-bromosuccinimide (NBS) under radical-initiated conditions in carbon tetrachloride (CCl₄) at 80°C can yield the product. Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the vinyl and bromine substituents. Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular weight and purity (>95%). Melting point analysis and Fourier-Transform Infrared (FTIR) spectroscopy validate functional groups. High-Performance Liquid Chromatography (HPLC) quantifies impurities .
Q. What are the key physicochemical properties of this compound relevant to laboratory handling?
- Methodological Answer : Critical properties include solubility (slightly soluble in water, soluble in ethanol, chloroform), boiling point (~280°C), and stability under inert atmospheres. Safety protocols emphasize avoiding prolonged skin contact due to potential carcinogenicity, as inferred from toxicological profiles of analogous brominated naphthalenes .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distribution, identifying reactive sites (e.g., bromine as an electrophilic center). Transition state modeling predicts activation energies for Suzuki-Miyaura coupling with aryl boronic acids. Solvent effects are simulated using polarizable continuum models (PCM) to optimize catalytic efficiency .
Q. What strategies resolve contradictions in reported toxicity data for brominated naphthalenes?
- Methodological Answer : Systematic meta-analysis of peer-reviewed studies (PubMed, TOXCENTER) evaluates dose-response relationships and species-specific effects (e.g., hepatic toxicity in rodents). Confounding factors (e.g., impurities, exposure routes) are addressed via sensitivity analysis. In vitro assays (e.g., Ames test) validate genotoxicity claims .
Q. How does this compound interact with environmental matrices, and what degradation pathways dominate?
- Methodological Answer : Aerobic degradation studies in soil/water systems use LC-MS/MS to track intermediates (e.g., hydroxylated derivatives). Photolysis under UV light (λ = 254 nm) identifies radical-mediated cleavage of the vinyl-bromine bond. Biodegradation is assessed via microbial consortium assays, measuring CO₂ evolution as a mineralization indicator .
Q. What role does this compound play in organic electronics, and how is its performance optimized?
- Methodological Answer : As a building block for π-conjugated polymers, its electroluminescence properties are tested in OLED devices. Device efficiency (e.g., external quantum efficiency) is enhanced by copolymerization with electron-transport moieties (e.g., triazine derivatives). Atomic Force Microscopy (AFM) evaluates thin-film morphology .
Data Analysis & Reproducibility
Q. How are discrepancies in crystallographic data for brominated naphthalene derivatives addressed?
- Methodological Answer : Single-crystal X-ray diffraction data are cross-validated using Cambridge Structural Database (CSD) entries. Discrepancies in bond lengths/angles are resolved via Hirshfeld surface analysis to distinguish experimental artifacts from true structural variations .
Q. What frameworks ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer : Standardized protocols (e.g., IUPAC guidelines) mandate reporting reaction yields, purification methods, and spectroscopic data. Interlaboratory studies using shared reference materials (e.g., NIST-certified reagents) minimize variability. Open-data repositories archive raw NMR and chromatographic files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
